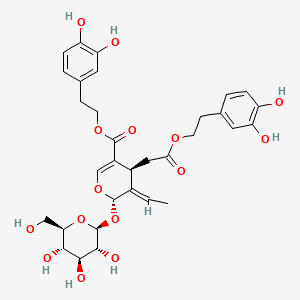
Neooleuropein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neooleuropein is a bioactive chemical.
Aplicaciones Científicas De Investigación
Biological Activities
1. Anti-inflammatory Properties
Research indicates that neooleuropein exhibits significant anti-inflammatory effects. A study involving extracts from Syringa vulgaris (common lilac) demonstrated that this compound is the most active compound in inhibiting cytokine production by neutrophils. This inhibition occurs through the attenuation of MAP kinase pathways, which are crucial in inflammatory responses .
2. Antioxidant Effects
this compound has been shown to possess antioxidant properties, which help mitigate oxidative stress in cells. This activity is essential for protecting cells from damage caused by reactive oxygen species (ROS), potentially reducing the risk of chronic diseases associated with oxidative stress .
3. Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. It has been evaluated alongside other compounds for its effectiveness against various pathogens, indicating its potential use as a natural antimicrobial agent .
Therapeutic Applications
1. Chronic Inflammatory Diseases
Given its anti-inflammatory properties, this compound holds promise for therapeutic applications in chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its ability to modulate immune responses could lead to novel treatment strategies aimed at reducing inflammation without the side effects associated with conventional anti-inflammatory drugs.
2. Neuroprotection
The antioxidant effects of this compound suggest potential neuroprotective applications. Research into its role in neurodegenerative diseases, such as Alzheimer's disease, is ongoing, with the aim of determining whether it can help mitigate oxidative damage in neuronal cells .
3. Cardiovascular Health
this compound's ability to reduce oxidative stress and inflammation may also benefit cardiovascular health. Studies have indicated that compounds related to olive oil consumption can lower blood pressure and improve lipid profiles, suggesting a role for this compound in cardiovascular disease prevention .
Case Studies
Propiedades
Número CAS |
108789-16-8 |
|---|---|
Fórmula molecular |
C32H38O15 |
Peso molecular |
662.6 g/mol |
Nombre IUPAC |
2-(3,4-dihydroxyphenyl)ethyl (4S,5E,6S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C32H38O15/c1-2-18-19(13-26(38)43-9-7-16-3-5-21(34)23(36)11-16)20(30(42)44-10-8-17-4-6-22(35)24(37)12-17)15-45-31(18)47-32-29(41)28(40)27(39)25(14-33)46-32/h2-6,11-12,15,19,25,27-29,31-37,39-41H,7-10,13-14H2,1H3/b18-2+/t19-,25+,27+,28-,29+,31-,32-/m0/s1 |
Clave InChI |
JIMGXIXILGGGKF-IDCLEQSTSA-N |
SMILES |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |
SMILES isomérico |
C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |
SMILES canónico |
CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OCCC3=CC(=C(C=C3)O)O)CC(=O)OCCC4=CC(=C(C=C4)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Neooleuropein; Jasmultiside; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















